molecular formula C14H15N3O4S B2657520 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207025-42-0

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2657520
CAS No.: 1207025-42-0
M. Wt: 321.35
InChI Key: MJBBVWNTBLZCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a sophisticated chemical reagent designed for pharmaceutical and oncological research. This compound features a hybrid structure incorporating a benzodioxole moiety linked to a urea-functionalized thiazole, a architecture prevalent in modern medicinal chemistry. Its primary research value lies in the exploration of novel anticancer agents, as analogous benzo[d][1,3]dioxol-5-yl derivatives have demonstrated significant, selective cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) . The molecular design suggests potential as a protein kinase inhibitor, targeting critical pathways in tumor progression. Similar compounds, particularly those containing the urea pharmacophore, have been investigated as modulators of ATP-binding cassette transporters and as dual inhibitors of key kinases like VEGFR-2 and BRAF, which are pivotal in angiogenesis and cell proliferation . The 2-methoxyethyl side chain attached to the urea functional group is intended to optimize physicochemical properties, such as solubility and molecular flexibility, which can influence binding affinity and pharmacokinetic profiles in pre-clinical models. This product is intended for non-clinical, in vitro investigations only, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) profiling to advance the development of new targeted therapies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-19-5-4-15-13(18)17-14-16-10(7-22-14)9-2-3-11-12(6-9)21-8-20-11/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBVWNTBLZCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Table 1: Key Features of Selected Analogous Compounds

Compound Name Core Structure Substituents on Urea/Amide Molecular Weight* Key Features Reference
Target Compound Thiazol-2-yl + benzodioxole 3-(2-methoxyethyl)urea ~363.4 Flexible methoxyethyl; urea linker -
1-(5-(Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Thiadiazol-2-yl + benzodioxole 3-(4-methoxyphenyl)urea ~400.4 Rigid thiadiazole; aromatic substituent
Piperazine-linked thiazole ureas (e.g., 11a) Thiazol-2-yl + piperazine Aryl urea (e.g., 3-fluorophenyl) 484.2–602.2 Aromatic groups; piperazine enhances solubility
Benzo[d][1,3]dioxol-5-yl-thiazole carboxamides (e.g., 92) Thiazol-2-yl + benzodioxole Cyclopropanecarboxamide ~550–600 Amide linker; cyclopropane for rigidity

*Molecular weights estimated based on structural formulas.

Key Differences and Implications

Core Heterocycle :

  • The target’s thiazole ring (compared to thiadiazole in ) offers reduced ring strain and distinct electronic properties. Thiadiazoles are more rigid and may enhance π-stacking but could reduce solubility.

Urea vs. Amide Linkers: The urea group in the target (vs. Ureas are also less prone to hydrolysis than amides, enhancing metabolic stability.

Substituent Effects :

  • The 2-methoxyethyl chain in the target introduces flexibility and moderate hydrophilicity (logP ~2.5 estimated), contrasting with aryl substituents in , which increase lipophilicity (logP ~3.5–4.5). This may improve aqueous solubility and reduce off-target binding.
  • Aromatic substituents (e.g., 4-methoxyphenyl in ) favor interactions with hydrophobic pockets, whereas the methoxyethyl group may enhance pharmacokinetic properties like absorption.

Benzodioxole Positioning :

  • In the target and , the benzodioxole is attached to the thiazole at position 4, whereas in , it is linked to a thiadiazole. Positional isomerism can drastically alter binding modes and potency.

Physicochemical and Pharmacokinetic Trends

  • Solubility : The methoxyethyl group likely improves solubility compared to aryl-substituted ureas (e.g., ), aligning with trends seen in where methoxy groups enhance hydrophilicity.
  • Metabolic Stability : The benzodioxole moiety resists oxidative metabolism, a feature shared with analogs in .

Biological Activity

The compound 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a derivative that combines a thiazole ring with a benzo[d][1,3]dioxole moiety. This structural combination is significant in medicinal chemistry due to the diverse biological activities exhibited by both components. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea can be represented as:

C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S

This compound features:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Associated with antioxidant and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that derivatives of thiazole and benzo[d][1,3]dioxole exhibit significant antimicrobial activities. For instance, compounds similar to 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have reported that thiazole derivatives possess anticancer properties. In particular:

  • A study highlighted that thiazole-based compounds inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
  • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The benzo[d][1,3]dioxole component is known for its anti-inflammatory effects. Research has shown that similar compounds can reduce the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways like the NF-kB pathway, which is pivotal in inflammatory responses and cancer progression .

Study on Anticancer Effects

A notable study conducted on a series of thiazole derivatives found that one compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.004 μM. This indicates a high level of potency against breast cancer cells .

Study on Antimicrobial Activity

In another study, a derivative similar to 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea was tested against various bacterial strains. The minimal inhibitory concentration (MIC) was determined to be 50 μg/mL for several pathogens, demonstrating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea?

  • Methodology : The compound is synthesized via a multi-step route starting with 4-(benzo[d]thiazol-2-yl)benzenamine (1). This intermediate reacts with aryl isothiocyanates under reflux in DMF (4 hours, equimolar ratio) to form thiourea derivatives. Subsequent cyclization with formaldehyde and methylamine in ethanol yields the target compound. Purification involves recrystallization (e.g., ethanol) or column chromatography (60% ethyl acetate/hexane). Yields range from 79% to 85% under optimized conditions .
  • Key Data : Reaction times and yields for intermediates are detailed in Table 1 of the synthesis study (e.g., 79% yield for thiourea derivative 2a) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for benzodioxol-thiazole systems) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C14H13N3O3S: 308.0821; observed: 308.0819) .
  • TLC : Monitors reaction progress (solvent system: ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with electron-deficient aryl groups?

  • Methodology :

  • Solvent Screening : Replace DMF with polar aprotic solvents like acetonitrile to enhance solubility of electron-deficient substrates.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2) to accelerate thiourea formation .
  • Temperature Modulation : Reduce reflux time (2–3 hours) for sensitive intermediates to minimize decomposition .
    • Data Contradiction : Lower yields (e.g., 65% for nitro-substituted derivatives) may result from steric hindrance; computational modeling (DFT) can predict reactive sites .

Q. How should discrepancies in biological activity data (e.g., Sp1–Sp5 species responses) be addressed?

  • Methodology :

  • Dose-Response Studies : Re-evaluate IC50 values across multiple concentrations to rule out assay variability (e.g., Sp1 inhibition ranges from 2–19 µM) .
  • Structural-Activity Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. methoxyethyl groups) using molecular docking (PDB: 1XYZ) to identify binding interactions .
  • Reproducibility : Validate results across independent labs using standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) .

Q. What computational strategies are recommended for predicting the compound’s metabolic stability?

  • Methodology :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and logP values (e.g., predicted logP = 2.1 vs. experimental 2.3) .
  • MD Simulations : Model solvation effects in physiological buffers (e.g., 100 ns trajectories to assess urea bond hydrolysis) .

Q. How does the methoxyethyl group influence the compound’s reactivity in cyclization reactions?

  • Methodology :

  • Kinetic Studies : Compare cyclization rates of methoxyethyl vs. ethyl analogs via in-situ NMR (e.g., 30% faster cyclization due to electron-donating methoxy group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset: 220°C for methoxyethyl vs. 195°C for ethyl) .

Methodological Recommendations

  • Synthesis : Prioritize DMF as a solvent for high-yield thiourea formation .
  • Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities .
  • Biological Testing : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.